Superior Cytotoxic Potency of Neocarzilin A Relative to Natural Co-Metabolites (NCA vs. NCB/NCC)
Neocarzilin A (NCA) is the most potent anti-proliferative member among the naturally isolated and synthesized neocarzilins. Direct comparative testing of NCA against Neocarzilin B (NCB) and Neocarzilin C (NCC) in K562 chronic myelogenous leukemia cells established that NCA is the superior cytotoxic agent within this structural class [1]. The structural modification—specifically the loss of an ethyl group in the side chain—results in markedly reduced activity in the analogs .
| Evidence Dimension | Cytotoxic Potency (Cell Viability) |
|---|---|
| Target Compound Data | IC50 = 185 nM |
| Comparator Or Baseline | Neocarzilin B (NCB) and Neocarzilin C (NCC) |
| Quantified Difference | NCA was identified as the 'most active member'; NCB and NCC exhibited significantly reduced potency (exact IC50 values not reported but stated as less potent in side-by-side proliferation assays). |
| Conditions | K562 chronic myelogenous leukemia cells; MTT cell viability assay. |
Why This Matters
For procurement aimed at achieving maximum anti-proliferative efficacy in leukemia models, NCA is the only viable selection; NCB or NCC are unsuitable as direct potency equivalents.
- [1] Gleissner, C. M., et al. (2019). Neocarzilin A Is a Potent Inhibitor of Cancer Cell Motility Targeting VAT-1 Controlled Pathways. ACS Central Science, 5(7), 1170-1178. View Source
